Product packaging for Asperosid(Cat. No.:CAS No. 53093-47-3)

Asperosid

Cat. No.: B1586950
CAS No.: 53093-47-3
M. Wt: 1195.3 g/mol
InChI Key: YHKROSUJLZTZDS-IOLWVCCESA-N
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Description

Historical Context of Asperosid Discovery and Initial Characterization

The history of this compound research is linked to the investigation of natural sources, particularly plants. This compound, described as a well-known cardenolide (digitoxigenin-2',3'-di-O-methylglucopyranoside), was isolated and identified from the roots of Streblus asper. researchgate.net Another mention identifies this compound as a new bisdesmosidic 22-hydroxy-furostanol saponin (B1150181) from Smilax aspera L. in a 1969 publication. dntb.gov.ua This suggests that the term "this compound" might have been applied to compounds isolated from different plant species, highlighting a potential for ambiguity or the existence of structurally distinct compounds sharing a similar name based on their source plant. The initial characterization of such natural products typically involves chromatographic manipulations and spectral analysis techniques like IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to elucidate their chemical structures. researchgate.net These methods are fundamental to the determination of molecular structure in organic chemistry. uq.edu.aursc.orgresearchgate.net

This compound's Significance in Natural Product Chemistry Research

This compound holds significance in natural product chemistry primarily due to its origin from medicinal plants and its classification as a cardiac glycoside ujpronline.com or a saponin dntb.gov.ua. Natural products, including cardiac glycosides and saponins (B1172615), are a rich source of diverse chemical structures with various biological activities, making them important in drug discovery and development openaccessjournals.comflorajournal.com. The study of compounds like this compound contributes to the broader understanding of the chemical diversity found in nature and the potential biological roles of these compounds. Streblus asper, one of the sources from which this compound has been isolated, is known for its use in traditional medicine and has been a subject of phytochemical investigations that have revealed the presence of various compounds, including cardiac glycosides researchgate.netresearchgate.net.

Overview of Current Academic Research Trajectories for this compound

Current academic research involving this compound appears to follow trajectories typical for natural products with reported biological relevance. Research on Streblus asper, a source of this compound, indicates ongoing studies into its phytoconstituents and their potential activities, such as anti-inflammatory, antioxidant, and antimicrobial effects researchgate.netresearchgate.net. Specifically, Streblus asper is noted as a rich source of cardiac glycosides, with more than 20 having been isolated from its root bark researchgate.netresearchgate.net. This compound, being a cardiac glycoside isolated from this plant, would fall under the scope of such investigations. Research in natural product chemistry continues to focus on the isolation, structure elucidation, and biological evaluation of compounds from various natural sources sciencebiology.org. While specific recent studies focusing solely on this compound as an isolated compound are not extensively detailed in the provided search results, the ongoing research into its source plants and the chemical classes it belongs to (cardiac glycosides, saponins) indicates continued academic interest in related compounds and their potential applications. The broader field of natural product research also involves synthetic chemistry to create analogs and explore structure-activity relationships openaccessjournals.comed.ac.ukgla.ac.uk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H94O26 B1586950 Asperosid CAS No. 53093-47-3

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(6R,7S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H94O26/c1-21(20-73-50-42(67)40(65)37(62)32(18-58)78-50)10-15-57(72)22(2)34-31(83-57)17-30-28-9-8-26-16-27(11-13-55(26,6)29(28)12-14-56(30,34)7)77-54-49(82-52-44(69)39(64)36(61)24(4)75-52)46(71)48(33(19-59)79-54)81-53-45(70)41(66)47(25(5)76-53)80-51-43(68)38(63)35(60)23(3)74-51/h8,21-25,27-54,58-72H,9-20H2,1-7H3/t21?,22-,23-,24-,25-,27?,28?,29?,30?,31?,32+,33+,34?,35-,36-,37+,38+,39+,40-,41-,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54+,55?,56?,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKROSUJLZTZDS-IOLWVCCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8[C@@H]([C@](O9)(CCC(C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)CO)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H94O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53093-47-3
Record name Dichotomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053093473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Sources and Isolation Methodologies of Asperosid

Plant Sources of Asperosid

Streblus asper Lour., a tree belonging to the Moraceae family, is a well-documented natural source of this compound. The compound is one of over 20 cardiac glycosides that have been isolated from the root bark of this plant. nih.gov The isolation of this compound from S. asper typically involves solvent extraction of the plant material, followed by chromatographic techniques to separate the various glycosides. nih.gov Research has shown that the ethanolic extract of the leaves of Streblus asper contains a variety of phytochemicals, and different fractions (neutral, acid, and base) of this extract have been analyzed for their constituents. researchgate.net

The general procedure for isolating this compound and other cardiac glycosides from S. asper involves initial extraction with a solvent such as methanol (B129727) or ethanol (B145695). The crude extract is then subjected to a series of purification steps, often involving partitioning with different solvents like n-hexane and chloroform (B151607) to separate compounds based on their polarity. mdpi.com Further purification is achieved through repeated chromatographic manipulations to yield pure this compound. nih.gov

**Table 1: Phytochemicals Identified in *Streblus asper***

Plant Part Compound Class Specific Compounds Mentioned
Root Bark Cardiac Glycosides This compound, Strebloside (B1194559), Kamaloside, and others nih.gov
Leaves Various Terpenoids, Steroids, Phenolics, Fatty Acids researchgate.net
Stem Bark Triterpenoid (B12794562) Betulin vedomostincesmp.ru

Contrary to the user's outline, a comprehensive review of the scientific literature does not provide credible evidence for the presence of the cardiac glycoside this compound in Smilax aspera L. Extensive phytochemical analyses of Smilax aspera have identified a wide range of other compounds, including steroidal saponins (B1172615), flavonoids, phenylpropanoids, and stilbenoids. mdpi.comneliti.com However, this compound is not listed among the compounds isolated from this plant species. mdpi.comneliti.com Therefore, this subsection cannot be populated with information regarding the isolation of this compound from Smilax aspera L. as it appears to be scientifically unsubstantiated.

Advanced Isolation and Purification Techniques for this compound

The extraction of this compound and other cardiac glycosides has evolved from traditional methods to more advanced, efficient techniques. These modern approaches aim to improve yield, reduce extraction time, and minimize the use of organic solvents.

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. For the extraction of cardiac glycosides, MAE has been shown to be more efficient than conventional methods. neliti.com The efficiency of MAE is influenced by several factors, including the microwave power, extraction time, solvent type, and solid-to-liquid ratio.

Optimization of MAE parameters is crucial for maximizing the yield of the target compound. For instance, in the extraction of other glycosides, response surface methodology (RSM) has been employed to determine the optimal conditions. mdpi.com Studies on the MAE of various plant materials have shown that parameters such as temperature and solvent composition are the most influential variables. mdpi.com For example, an optimized MAE method for flavonoids from onion achieved the best results at 93.8% methanol in water, a pH of 2, a temperature of 50°C, and a sample-to-solvent ratio of 0.2:17.9 g:mL. nih.gov While specific optimization data for this compound is limited, the principles applied to other glycosides can inform the development of an efficient MAE protocol for its extraction from Streblus asper. One study on Streblus asper employed MAE for the extraction of bioactive compounds, highlighting its application for this plant. vedomostincesmp.ru

Table 2: Comparison of MAE with Conventional Extraction Methods for Plant Antioxidants

Extraction Method Extraction Time Extraction Efficiency (Relative) Solvent Consumption
Microwave-Assisted Extraction (MAE) 37.37 min 2.24 - 3.93 times higher Lower
Maceration 24 hours Lower Higher
Soxhlet Extraction 4 hours Lower Higher

Data derived from a comparative study on the extraction of antioxidants from Sterculia nobilis fruit waste. researchgate.net

Conventional solvent extraction methods have been traditionally used for the isolation of phytochemicals, including cardiac glycosides.

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period, with occasional agitation. fud.edu.ng For cardiac glycosides, maceration is often carried out with ethanol. neliti.com The process is straightforward but can be time-consuming and may result in lower yields compared to more advanced methods. pubsains.com

Percolation: In this method, a solvent is slowly passed through the powdered plant material, allowing for a more efficient extraction than maceration. researchgate.net It is a continuous process where the saturated solvent is constantly replaced with fresh solvent. mdpi.com

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to cycle a solvent through the plant material. researchgate.net It is generally more efficient and requires less solvent than maceration and percolation. researchgate.net However, the prolonged exposure to heat can potentially degrade thermolabile compounds. mdpi.com One study on the ethanolic extract of Streblus asper roots utilized the Soxhlet extraction process. nih.gov

The choice of solvent is a critical factor in all these methods, with alcohols like ethanol and methanol being commonly used for the extraction of cardiac glycosides due to their polarity. fud.edu.ng The efficiency of these conventional methods can be influenced by factors such as particle size of the plant material, solvent-to-solid ratio, and extraction temperature.

Table 3: Overview of Conventional Extraction Methods for Cardiac Glycosides

Method Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent. fud.edu.ng Simple, suitable for thermolabile compounds. mdpi.com Time-consuming, potentially lower yield. pubsains.com
Percolation Slow passage of solvent through plant material. researchgate.net More efficient than maceration. mdpi.com Requires more solvent and specialized equipment. researchgate.net
Soxhlet Continuous cycling of solvent through plant material. researchgate.net High efficiency, less solvent than maceration. researchgate.net Potential for thermal degradation of compounds. mdpi.com

Chromatographic Strategies for this compound Enrichment and Purification

Following extraction, various chromatographic techniques are employed to enrich and purify this compound from the crude plant extract. These methods separate compounds based on their physical and chemical properties.

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the separation and quantification of compounds in complex mixtures like plant extracts. jfda-online.com It offers several advantages, including the ability to analyze multiple samples simultaneously and the use of a fresh stationary phase for each analysis, which prevents contamination. austinpublishinggroup.com

For the analysis of this compound, a HPTLC method would involve the following steps:

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are commonly used for the separation of moderately polar compounds like iridoid glycosides. nih.gov

Sample Application: The plant extract, along with a standard solution of this compound, is applied to the plate as bands using an automated applicator. austinpublishinggroup.com

Mobile Phase and Development: The selection of the mobile phase is crucial for achieving good separation. A mixture of solvents with varying polarities is typically used. For iridoid glycosides, a system such as n-butanol: ammonia (B1221849) could be effective. austinpublishinggroup.com The plate is then developed in a chamber saturated with the mobile phase vapors. jfda-online.com

Detection and Quantification: After development, the plate is dried, and the separated bands are visualized under UV light at specific wavelengths (e.g., 254 nm or 366 nm). Densitometric scanning is then used to quantify the amount of this compound by comparing the peak area of the sample to that of the standard. jfda-online.com

Table 2: Representative HPTLC Method Parameters for Iridoid Glycoside Analysis

ParameterDescriptionReference
Stationary PhaseTLC aluminum plates pre-coated with silica gel 60 F254 nih.gov
Mobile Phase Examplen-butanol: ammonia (7:3 v/v) austinpublishinggroup.com
Chamber Saturation TimeApproximately 30 minutes austinpublishinggroup.com
Detection WavelengthDensitometric scanning at 294 nm (example) austinpublishinggroup.com
Rf ValueDependent on the specific mobile phase and compound austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, its application for the analysis of iridoid glycosides like this compound is limited due to their low volatility and thermal instability. jfda-online.com

To be analyzed by GC-MS, these compounds must first undergo a chemical derivatization process to increase their volatility and thermal stability. nih.gov Common derivatization methods include silylation, acylation, and alkylation, which involve replacing active hydrogen atoms in the molecule with less polar groups. jfda-online.com While this allows for GC-MS analysis, the derivatization step can be complex and may not always proceed to completion, potentially complicating the interpretation of the results. jfda-online.com Therefore, GC-MS is not the preferred method for the routine analysis of underivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. ekb.eg It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer.

In the analysis of iridoid glycosides from Paederia scandens, LC coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been effectively used. In positive ion mode, the fragmentation of precursor ions provides characteristic neutral losses that aid in structural elucidation. For instance, the fragmentation of dimeric iridoid glycosides reveals the connection order between the constituent moieties, such as asperuloside (B190621) and paederoside.

The LC-MS/MS analysis allows for the identification and tentative characterization of numerous iridoid glycosides in a single run based on their exact mass, retention time, and fragmentation patterns. This technique is invaluable for profiling the chemical constituents of plant extracts and for the accurate quantification of specific compounds like this compound. nih.gov

Molecular Mechanisms and Biological Activities of Asperosid in Preclinical Research

In Vitro Studies on Asperosid Bioactivity at the Cellular and Molecular Level

In vitro studies have been instrumental in elucidating the bioactivity of this compound at the cellular and molecular levels, providing a foundational understanding of its mechanism of action.

While extensive research has illuminated the downstream effects of this compound on various signaling pathways, the direct cellular targets and specific ligand interactions of this compound are not yet fully elucidated in the currently available scientific literature. Molecular docking studies have suggested potential interactions between this compound and key regulatory proteins such as Nrf2 and p65, indicating that it may directly bind to these intracellular targets to exert its effects. mdpi.com However, further experimental validation, such as radioligand binding assays or surface plasmon resonance, is required to definitively identify its primary binding partners and characterize the kinetics of these interactions.

This compound has been demonstrated to significantly modulate key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

NF-κB Signaling Pathway:

A substantial body of evidence indicates that this compound exerts potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govyoutube.com In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound has been shown to suppress the phosphorylation of the inhibitor of NF-κB alpha (IκB-α). nih.govyoutube.com This inhibition prevents the degradation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. mdpi.com

MAPK Signaling Pathway:

This compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to a variety of stimuli. Studies have shown that this compound can inhibit the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), in LPS-stimulated RAW 264.7 cells. nih.govyoutube.com By suppressing the activation of these kinases, this compound can effectively attenuate the inflammatory response.

Nrf2/HO-1 Signaling Pathway:

In addition to its inhibitory effects on pro-inflammatory pathways, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. mdpi.comnih.gov this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.gov This activation of the Nrf2 pathway contributes to the antioxidant effects of this compound.

The table below summarizes the observed effects of this compound on key signaling proteins.

Signaling PathwayProteinEffect of this compoundCell Model
NF-κB IκB-α↓ PhosphorylationRAW 264.7 macrophages
p65↓ Nuclear TranslocationRAW 264.7 macrophages
MAPK p38↓ PhosphorylationRAW 264.7 macrophages
ERK↓ PhosphorylationRAW 264.7 macrophages
JNK↓ PhosphorylationRAW 264.7 macrophages
Nrf2/HO-1 Nrf2↑ Nuclear TranslocationRAW 264.7 macrophages
HO-1↑ ExpressionRAW 264.7 macrophages
NQO-1↑ ExpressionRAW 264.7 macrophages

Comprehensive transcriptomic and proteomic analyses to globally characterize the changes in gene and protein expression profiles following this compound treatment are limited in the current literature. However, studies focusing on specific inflammatory mediators have provided insights into its effects on gene expression. For instance, this compound has been shown to significantly suppress the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-induced RAW 264.7 cells. nih.gov Similarly, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level. nih.gov These findings indicate that this compound's regulatory effects on signaling pathways translate into significant changes at the transcriptomic level, leading to a reduction in the expression of key inflammatory genes. Future global transcriptomic and proteomic studies will be crucial to fully understand the broad spectrum of cellular processes modulated by this compound.

In Vivo Preclinical Models for this compound Efficacy Assessment

In vivo preclinical models are essential for evaluating the therapeutic efficacy and understanding the physiological effects of this compound in a whole-organism context.

The in vivo efficacy of this compound has been investigated in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced chronic colitis, which mimics inflammatory bowel disease (IBD). mdpi.comnih.gov In this model, this compound treatment was found to attenuate weight loss, reduce the disease activity index (DAI), and alleviate colonic pathological damage. nih.gov These findings demonstrate the potential of this compound to mitigate inflammation and tissue damage in a complex in vivo setting. The selection of appropriate animal models is critical for the preclinical evaluation of therapeutic agents. nih.govresearchgate.net

Animal ModelConditionKey Findings with this compound Treatment
MiceDSS-induced chronic colitisAttenuated weight loss, Reduced disease activity index (DAI), Alleviated colonic pathological damage

The pharmacodynamic characterization of this compound in preclinical models has focused on its anti-inflammatory and antioxidant effects. In the DSS-induced colitis model, this compound was shown to restore the expression of inflammatory cytokines in the colon to normal levels. nih.gov Furthermore, it demonstrated the ability to restore antioxidant capacity in these mice. nih.gov These in vivo pharmacodynamic effects are consistent with the in vitro findings on its modulation of the NF-κB and Nrf2/HO-1 signaling pathways. A comprehensive pharmacodynamic profile, including dose-response relationships and time-course of effects, is still under investigation and will be crucial for the further development of this compound as a therapeutic agent.

Specific Biological Activities of this compound in Research Contexts

This compound, an iridoid glycoside, has been the subject of various preclinical studies to determine its potential biological activities. Research has particularly focused on its anti-inflammatory effects, while other properties such as antimicrobial, immunomodulatory, and antioxidant activities are less characterized in the existing scientific literature.

Preclinical research specifically detailing the direct efficacy of isolated this compound against common bacterial pathogens is not extensively documented in the available scientific literature. While many natural compounds are screened for antibacterial properties, specific data outlining this compound's mechanism of action or spectrum of activity against bacteria remains an area for further investigation.

There is a notable lack of specific preclinical research focused on the efficacy of this compound against key fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Current scientific literature does not provide significant data on its potential fungistatic or fungicidal properties, or its mechanisms of action against these organisms.

The specific immunomodulatory effects of this compound, separate from its anti-inflammatory actions, are not thoroughly defined in preclinical studies. While its influence on inflammatory pathways inherently represents a form of immunomodulation, broader effects on the immune system—such as on lymphocyte proliferation, macrophage phagocytosis, or dendritic cell function—have not been a primary focus of the available research. Its well-documented anti-inflammatory properties suggest a significant interaction with the immune system, primarily through the downregulation of pro-inflammatory responses. nih.govnih.gov

Detailed investigations into the antioxidant properties of this compound are limited. While many plant-derived compounds possess antioxidant capabilities through mechanisms like free radical scavenging or upregulation of endogenous antioxidant enzymes, specific studies quantifying these effects for this compound or elucidating its underlying antioxidant mechanisms are not prominently featured in the current body of preclinical research.

The most extensively researched biological activity of this compound is its anti-inflammatory effect. In vitro studies, particularly using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, have provided detailed insights into its molecular mechanisms. nih.govnih.gov

This compound has been shown to significantly decrease the production of key inflammatory mediators. nih.govnih.gov This includes a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The compound achieves this by inhibiting the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Furthermore, this compound effectively suppresses the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov

The underlying mechanism for these effects involves the modulation of critical intracellular signaling pathways. nih.govnih.gov Research demonstrates that this compound inhibits the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov It prevents the phosphorylation of IκB-α, a key step that otherwise leads to the activation of NF-κB and subsequent transcription of inflammatory genes. nih.govnih.gov

Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) pathway. nih.gov It has been observed to suppress the LPS-induced phosphorylation of several key kinases within this pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govnih.gov The inhibition of both the NF-κB and MAPK pathways collectively accounts for the significant downregulation of inflammatory mediators and cytokines observed in preclinical models. nih.gov

Table 1: Effect of this compound on Inflammatory Mediators and Enzymes

Mediator/Enzyme Effect of this compound Treatment Reference
Nitric Oxide (NO) Significantly Decreased nih.gov
Prostaglandin E2 (PGE2) Significantly Decreased nih.gov
Inducible Nitric Oxide Synthase (iNOS) mRNA Expression Inhibited nih.govnih.gov
Cyclooxygenase-2 (COX-2) mRNA Expression Inhibited nih.govnih.gov
Tumor Necrosis Factor-alpha (TNF-α) Production and mRNA Expression Suppressed nih.govnih.gov
Interleukin-6 (IL-6) Production and mRNA Expression Suppressed nih.govnih.gov

Table 2: Signaling Pathways Modulated by this compound

Pathway Specific Target Effect of this compound Treatment Reference
NF-κB Pathway Phosphorylation of IκB-α Suppressed nih.govnih.gov
MAPK Pathway Phosphorylation of p38 Suppressed nih.govnih.gov
Phosphorylation of ERK Suppressed nih.govnih.gov
Phosphorylation of JNK Suppressed nih.govnih.gov

Research on this compound's Neuroprotective Potential

Preclinical research into the neuroprotective effects of this compound has highlighted its potential therapeutic value, largely attributed to its anti-inflammatory and antioxidant properties. nih.gov A systematic review of its pharmacological activities underscores these characteristics as foundational to its potential neuroprotective mechanisms. nih.gov Studies suggest that this compound may contribute to enhanced antioxidant defenses through the activation of the Nrf2 pathway, a key regulator of cellular protection against oxidative stress. researchgate.net While direct, extensive preclinical models of neurodegenerative diseases are still emerging, the established anti-inflammatory and antioxidant actions of this compound provide a strong rationale for its investigation as a neuroprotective agent. nih.gov

Currently, there is a lack of specific preclinical studies investigating the direct inhibitory effects of this compound on acetylcholinesterase (AChE). Published research has not yet detailed any significant interactions between this compound and the AChE enzyme, which is a key target in the management of neurodegenerative conditions like Alzheimer's disease.

There is limited direct preclinical evidence detailing the protective effects of this compound against glutamate-induced neurotoxicity. The mechanisms by which excessive glutamate (B1630785) can lead to neuronal damage are well-established, and while this compound's antioxidant properties suggest a potential protective role, specific studies to confirm this hypothesis have not been extensively reported. nih.gov

Antiparasitic and Antifilarial Investigations of this compound

A systematic review of the pharmacological properties of this compound has indicated its potential as an anti-malarial and anti-protozoal agent. nih.gov However, specific preclinical investigations focusing on its efficacy against filarial parasites are not extensively documented in the available scientific literature. Further research is required to determine its specific mechanisms of action and spectrum of activity against various parasitic and filarial species.

Antiprofilerative Research and Cancer Cell Line Studies of this compound

This compound has demonstrated significant antiproliferative activity in various preclinical cancer models. Research has shown its efficacy in inhibiting the growth of several cancer cell lines, including those of cervical, breast, and hematologic malignancies. nih.gov The primary mechanism of its anticancer effect appears to be the induction of apoptosis, or programmed cell death, through pathways involving endoplasmic reticulum (ER) stress. nih.gov

This compound has been shown to inhibit the proliferation of human cervical cancer cell lines, HeLa and CaSki, in a dose-dependent manner. Studies have reported that this compound induces apoptosis in these cells. This is achieved through a mechanism involving ER stress and the mitochondrial pathway.

In addition to cervical cancer, this compound has demonstrated cytotoxic activity against other cancer cell lines. For instance, it has been found to be effective against human leukemia cells and primary leukemia blasts. nih.gov In these cells, this compound treatment led to a dose-dependent reduction in cell viability by inducing apoptosis, evidenced by the cleavage of Caspase-9, -3, and PARP, as well as the release of Cytochrome c from the mitochondria. nih.gov Furthermore, in a study on MCF-7 and MDA-MB-231 breast cancer cell lines, a 50 µM concentration of this compound caused a significant decrease in metabolic rate and viability after 24 hours of exposure.

Recent research has also explored its effects on pancreatic cancer-associated fibroblasts (CAFs), which are crucial in tumor progression. This compound was found to inhibit the activation, contraction, and migration of these fibroblasts in a concentration-dependent manner, suggesting a role in modulating the tumor microenvironment. nih.gov

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
YMB-1Not Specified0.7 µg/mL researchgate.net
HL60Leukemia11.0 µg/mL researchgate.net
KBOral Carcinoma104.2 µg/mL researchgate.net

Currently, there is a lack of specific preclinical research investigating the effects of this compound on the self-renewal and drug resistance pathways in cancer stem cells (CSCs). While CSCs are known to contribute significantly to tumor recurrence and therapy resistance, the potential of this compound to modulate these specific cellular mechanisms has not been documented in the available scientific literature.

Inhibition of Viral Antigen Secretion (e.g., HBsAg, HBeAg)

This compound, a cardiac glycoside derived from Streblus asper, has been investigated for its potential antiviral properties, particularly its ability to inhibit the secretion of hepatitis B virus (HBV) antigens. Preclinical research suggests that certain isolates from Streblus asper can actively suppress the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in vitro. These viral antigens are crucial for the lifecycle and pathogenesis of HBV.

The primary mechanism of action is believed to involve the modulation of host cellular pathways that the virus hijacks for its own replication and protein secretion. While the precise molecular targets of this compound in this context are still under investigation, it is hypothesized that its interaction with cellular ion channels or signaling pathways may interfere with the proper folding, assembly, and transport of viral proteins. The HepG2.2.15 cell line, which is a human hepatoma cell line that constitutively expresses HBV proteins, is a common in vitro model for studying the effects of compounds on HBsAg and HBeAg secretion. Research utilizing such models is crucial for elucidating the specific antiviral mechanisms of this compound.

Parameter Observation Potential Mechanism
HBsAg SecretionInhibition observed with Streblus asper isolatesInterference with viral protein processing and transport
HBeAg SecretionInhibition observed with Streblus asper isolatesDisruption of the host secretory pathway utilized by HBV

Antidiarrheal and Hypoglycemic Research on this compound

Preliminary preclinical studies have explored the potential of this compound in managing diarrhea and regulating blood glucose levels. The antidiarrheal properties are often evaluated in animal models where diarrhea is induced by agents like castor oil. Castor oil's active metabolite, ricinoleic acid, irritates the intestinal lining, leading to increased fluid secretion and motility.

The antidiarrheal effect of compounds like this compound may be attributed to their ability to modulate intestinal motility and secretion. As a cardiac glycoside, this compound's known inhibitory effect on the Na+/K+-ATPase pump could play a role in reducing fluid secretion into the intestinal lumen, a key factor in secretory diarrhea.

In the realm of hypoglycemic research, the activity of steroidal glycosides, the class of compounds to which this compound belongs, has been noted. In preclinical models of diabetes, such as streptozotocin-induced diabetic mice, certain steroidal glycosides have demonstrated the ability to lower blood glucose levels. The proposed mechanisms for this hypoglycemic effect include potential improvements in insulin (B600854) secretion or sensitivity, as well as enhanced glucose uptake and utilization by peripheral tissues.

Activity Preclinical Model Observed Effect of Related Compounds Potential Mechanism
AntidiarrhealCastor oil-induced diarrhea in rodentsMethanolic extracts of S. asper (containing glycosides) reduce diarrheal episodesInhibition of intestinal motility and fluid secretion
HypoglycemicStreptozotocin-induced diabetic miceSteroidal glycosides lower blood glucose levelsImproved insulin dynamics or enhanced peripheral glucose utilization

Cardiotonic Activity Research of this compound as a Cardiac Glycoside

This compound belongs to the family of cardiac glycosides, a class of compounds well-known for their effects on heart muscle. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme, which is abundant in the cell membranes of cardiomyocytes.

By inhibiting this enzyme, this compound can lead to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in a higher intracellular calcium level. The elevated intracellular calcium enhances the contractility of the heart muscle, a phenomenon known as a positive inotropic effect. This increased force of contraction can improve cardiac output.

Preclinical research on the cardiotonic activity of cardiac glycosides often involves the use of isolated heart preparations, such as guinea pig atria. These ex vivo models allow for the direct measurement of changes in myocardial contractility in response to the compound, without the confounding influences of the whole organism. Studies on other cardiac glycosides, such as strophanthidin, have demonstrated a positive inotropic effect in such models.

Parameter Effect of Cardiac Glycosides (General) Underlying Mechanism
Myocardial ContractilityPositive inotropic effect (Increased force of contraction)Inhibition of Na+/K+-ATPase, leading to increased intracellular calcium
Heart RatePotential for negative chronotropic effect (Decreased heart rate)Vagal nerve stimulation
Cardiac OutputPotential for improvement in cases of heart failureEnhanced contractility

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Asperosid

Total Synthesis Approaches for Asperosid and its Analogues

Total synthesis involves the complete construction of a complex molecule from simpler, commercially available precursors. While the provided information does not detail a specific total synthesis route for this compound itself, research on the total synthesis of natural products, including other complex molecules like polyketides and alkaloids, highlights the strategies and challenges involved in such endeavors uni-bayreuth.denih.govrsc.orgnih.gov. These approaches often involve multi-step reaction sequences and the development of novel methodologies to construct the intricate ring systems and introduce the specific functional groups present in natural products.

The synthesis of analogues is a common practice in medicinal chemistry to explore the impact of structural modifications on biological activity. Studies on the synthesis of asperlicin (B1663381) analogues, for instance, demonstrate the preparation of related compounds through multi-step reaction sequences involving key building blocks like Tryptophan and 2-amino-acetophenones nih.gov. These synthetic efforts allow for the systematic variation of different parts of the molecule to probe their contribution to activity.

Semi-synthetic Modifications and Derivatization of this compound

Semi-synthetic chemistry involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions eupati.eu. This approach can be advantageous when the natural product is available but requires modifications to improve its properties, such as stability, solubility, or efficacy eupati.eu.

This compound, being a natural product isolated from Streblus asper, is a potential candidate for semi-synthetic modifications. Derivatization reactions involve the chemical transformation of specific functional groups within a molecule nih.gov. For cardiac glycosides like this compound, potential sites for derivatization include the hydroxyl groups on the steroidal aglycone and the sugar moieties.

Research on steroidal saponins (B1172615), which are structurally related to this compound, indicates that chemical modifications can be performed on these compounds researchgate.net. While specific examples of this compound derivatization are not detailed, general approaches to derivatizing sugars and molecules with hydroxyl groups are relevant researchgate.net. These can include reactions such as alkylation, acylation, and the formation of acetals or ketals for protection or modification purposes researchgate.net. Semi-synthetic approaches have been successfully applied to other natural products, such as antibiotics and steroids, to improve their pharmacological profiles eupati.eunih.gov.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are powerful tools used to understand the structure, properties, and reactivity of molecules at an atomic and molecular level pnnl.govstrath.ac.ukethz.ch. These methods can complement experimental studies and provide insights that are difficult to obtain through experiments alone univie.ac.at.

In the context of this compound research, computational studies can be applied to:

Elucidate 3D Structure: Determine the preferred conformations of this compound and its analogues nih.gov.

Analyze Electronic Properties: Calculate parameters such as charge distribution and molecular orbitals, which can influence reactivity and interactions with biological targets libretexts.orgrsc.org.

Study Interactions with Biological Targets: Perform molecular docking studies to predict how this compound or its derivatives might bind to proteins or other biomolecules, providing insights into their mechanism of action researchgate.netchemisgroup.us.

Predict Physicochemical Properties: Estimate properties like lipophilicity (Log P), which are important for understanding absorption, distribution, metabolism, and excretion nih.gov.

Explore Reaction Mechanisms: Investigate the transition states and energy profiles of chemical reactions involved in the synthesis or metabolism of this compound researchgate.net.

Molecular modeling, utilizing software tools, has been employed in studies involving related compounds, such as anhydrosugars, to understand reaction mechanisms like glycosidic hydrolysis researchgate.net. Computational studies have also been used in SAR investigations of other compound classes to correlate structural features with biological activity and to understand the electronic effects of substituents rsc.orgnih.gov.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity dotmatics.comresearchgate.net. By systematically modifying the structure of a lead compound, researchers can identify the key structural features responsible for its activity and optimize the structure for improved potency, selectivity, or other desirable properties dotmatics.com.

SAR investigations of this compound derivatives would involve synthesizing or isolating compounds with structural variations compared to native this compound and then evaluating their biological activity in relevant assays. This compound is known to be a cardiac glycoside researchgate.netscribd.comcabidigitallibrary.org, and related compounds from Streblus asper have shown various biological activities, including cytotoxic effects researchgate.net.

Identification of Key Structural Determinants for this compound Bioactivity

Identifying the key structural determinants involves pinpointing the specific parts of the this compound molecule that are essential for its biological activity. Based on research on other cardiac glycosides and steroidal saponins, the steroidal aglycone and the attached sugar moieties are likely to play significant roles in the bioactivity of this compound researchgate.net.

Studies on the SAR of related compounds, such as cytotoxic cardiac glycosides from S. asper, have indicated that specific functional groups and the sugar unit are important for their activity researchgate.net. For instance, the C-10 formyl group, C-5 and C-14 hydroxy groups, and the C-3 sugar unit were found to be important for the cytotoxicity of strebloside (B1194559) researchgate.net. Similar investigations on this compound derivatives would involve systematically altering these parts of the molecule and assessing the impact on its specific biological activity.

Positional Isomerism and Substituent Effects on this compound's Activity

Positional isomerism occurs when compounds have the same molecular formula and functional groups but differ in the location of these groups on the molecular scaffold solubilityofthings.combyjus.com. Substituent effects refer to how the nature and position of chemical substituents on a molecule influence its properties and reactivity libretexts.orglasalle.edu.

In the context of this compound and its potential derivatives, positional isomerism could arise from variations in the attachment points of the sugar chains to the steroidal aglycone or from the positions of functional groups within the sugar moieties or the aglycone. Studies on other compound classes have shown that positional isomerism can significantly impact biological activity and even safety profiles nih.govnih.govnih.gov.

Substituent effects on this compound's activity would involve examining how the introduction or modification of substituents at different positions on the molecule affects its biological properties. This could include the effect of adding electron-donating or electron-withdrawing groups, changing the size or shape of substituents, or altering their polarity rsc.orgnih.gov. Research on SAR in other areas has demonstrated that the nature and position of substituents can dramatically influence the potency and selectivity of compounds nih.govnih.govnih.gov.

While specific detailed data tables on the SAR of this compound derivatives are not available in the provided search results, the principles of positional isomerism and substituent effects are fundamental to understanding how structural changes can modulate the biological activity of molecules like this compound.

Advanced Analytical Methodologies for Asperosid Characterization

Spectroscopic Techniques for Asperosid Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are invaluable for the structural elucidation of organic compounds such as this compound. NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule by analyzing the interaction of atomic nuclei with a magnetic field. moravek.comlehigh.edu Different nuclei in varying chemical environments within the molecule absorb energy at distinct frequencies, leading to characteristic signals in the NMR spectrum. lehigh.edu This allows for the identification of functional groups and the determination of connectivity between atoms. lehigh.edu While NMR is highly reproducible and provides quantitative information, its sensitivity is relatively lower compared to mass spectrometry, requiring higher concentrations of the analyte for detection. nih.govnih.gov

Mass Spectrometry, on the other hand, focuses on the mass-to-charge ratio of molecules and their fragments. moravek.com This technique provides information about the molecular weight of the compound and can reveal structural details through the fragmentation pattern of the molecule. moravek.comlehigh.edu High-resolution MS can yield exact molecular formulas, aiding in the precise identification of a compound. lehigh.edu MS is known for its high sensitivity, making it suitable for analyzing samples with lower analyte concentrations. nih.gov

Combining NMR and MS data is a powerful approach for comprehensive structural elucidation, allowing researchers to piece together the complete structure of a molecule like this compound. moravek.com

Chromatographic Analytical Methods for this compound Quantification and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for separating components within a mixture, enabling the quantification and purity assessment of specific compounds like this compound. These techniques separate substances based on their differential distribution between a stationary phase and a mobile phase. suisse-tp.ch

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical and phytochemical analysis for the separation, identification, and quantification of bioactive compounds. suisse-tp.chmdpi.com HPLC offers high sensitivity and accuracy for both qualitative and quantitative analysis in various sample matrices. mdpi.com

Gas Chromatography (GC) is particularly useful for the analysis of volatile substances. mdpi.com GC, often coupled with MS (GC-MS), is important for testing volatile compounds. mdpi.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique that can be used for quickly comparing samples, checking for adulteration, monitoring purity and stability, and quantifying biologically active compounds. mdpi.combutterworth-labs.co.uk TLC requires minimal equipment and sample amounts. butterworth-labs.co.uk While traditionally more qualitative, TLC can be coupled with densitometry or MS (TLC-MS) to provide quantitative data and complement techniques like HPLC-MS. mdpi.combutterworth-labs.co.uk TLC allows for the use of smaller volumes of mobile phases compared to HPLC. mdpi.com

Chromatographic methods, including HPLC and TLC, are validated to ensure they are selective, precise, linear, and robust for determining the purity and quantifying compounds. nih.gov Selectivity ensures that the presence of other substances in the sample does not interfere with the quantification of the target compound. nih.gov

Bioanalytical Approaches for this compound Detection in Complex Preclinical Matrices

Bioanalytical approaches are necessary for detecting and quantifying compounds like this compound in complex biological matrices obtained from preclinical studies, such as plasma, serum, urine, cerebrospinal fluid (CSF), and tissues. pacificbiolabs.com These matrices contain numerous endogenous compounds that can interfere with the analysis of the analyte of interest.

Ligand-binding assays (LBAs), such as ELISA, are considered a standard for analyzing large molecules in complex biological samples due to their high sensitivity and broad quantification range with minimal sample extraction. nih.gov However, for smaller molecules like this compound, techniques that offer high specificity and sensitivity in complex matrices are often preferred.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly Ultra High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS), is a powerful technique for precise quantification of compounds in complex matrices. pacificbiolabs.comamsbiopharma.com LC-MS/MS combines the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry, allowing for the accurate measurement of analytes even at low concentrations in biological samples. pacificbiolabs.comamsbiopharma.com

In preclinical bioanalysis, method development and validation are crucial to ensure sensitive, accurate, and robust assays in various biological matrices. pacificbiolabs.com This involves optimizing extraction conditions to provide reproducible results. pacificbiolabs.com The use of surrogate matrices for method validation and sample analysis in preclinical safety testing using chromatographic methods is an area of ongoing discussion within the bioanalytical community. nih.gov

Future Directions and Research Gaps in Asperosid Studies

Emerging Research Areas and Unexplored Biological Activities of Asperosid

Emerging research areas for this compound include a more comprehensive investigation into its potential biological activities beyond those already identified. While some studies have highlighted its presence in plants known for various therapeutic properties, such as antiparasitic effects from Streblus asper, the specific contributions and a wider spectrum of this compound's bioactivity remain to be fully elucidated. ujpronline.comresearchgate.net For instance, Streblus asper has been associated with anti-inflammatory, antioxidant, antimicrobial, antidiabetic, and neuroprotective effects, suggesting potential avenues for exploring these activities in relation to this compound itself. researchgate.netresearchgate.net Further research could focus on targeted screening of this compound against a broader range of biological targets and disease models to uncover novel therapeutic potentials.

Opportunities in Biosynthetic Pathway Engineering and Synthetic Biology for this compound Production

The production of complex natural products like this compound can be challenging through traditional extraction methods due to potentially low yields and environmental factors. frontiersin.org Biosynthetic pathway engineering and synthetic biology offer promising opportunities to develop sustainable and efficient production methods for this compound. frontiersin.orgdtu.dknih.govcardiff.ac.uknih.gov This involves identifying and manipulating the genes and enzymes responsible for this compound biosynthesis in its native plant sources or reconstructing the pathway in heterologous hosts such as bacteria or yeast. dtu.dkcardiff.ac.uknih.gov

Key opportunities include:

Elucidating the complete biosynthetic pathway: While the aglycone of this compound, digitoxigenin, is a known cardiac glycoside, the specific enzymatic steps and genetic elements involved in the glycosylation and methylation leading to this compound require detailed mapping. researchgate.net

Enzyme discovery and engineering: Identifying novel enzymes or engineering existing ones for improved efficiency, specificity, and yield of this compound precursors and the final compound. cardiff.ac.uk

Metabolic engineering of host organisms: Optimizing the metabolic pathways of chosen microbial hosts to enhance the flux towards this compound production and minimize the formation of byproducts. frontiersin.orgnih.gov

Synthetic pathway design: Constructing artificial biosynthetic routes for this compound or its valuable intermediates, potentially utilizing enzymes from different organisms. dtu.dkcardiff.ac.uk

These approaches could lead to scalable and cost-effective production of this compound for research and potential commercial applications.

Advanced Mechanistic Elucidation and Novel Target Discovery for this compound

A deeper understanding of how this compound interacts with biological systems at the molecular level is crucial for realizing its full therapeutic potential. Advanced mechanistic studies are needed to precisely define its cellular targets and downstream signaling pathways. While cardiac glycosides are generally known to interact with Na+/K+-ATPase, the specific binding characteristics and functional consequences of this compound may vary. cyberleninka.ru

Future research should focus on:

High-resolution structural studies: Determining the 3D structure of this compound bound to its target proteins to understand the interaction details.

Systems biology approaches: Utilizing transcriptomics, proteomics, and metabolomics to comprehensively analyze the cellular responses to this compound treatment. imsc.res.in

Identification of novel targets: Employing advanced techniques like activity-based protein profiling or phenotypic screening coupled with genetic approaches to discover previously unknown molecular targets of this compound. nih.govnih.govindivumed.com

Such studies would not only clarify this compound's mechanisms of action but could also reveal novel biological pathways that can be modulated for therapeutic benefit.

Challenges and Prospects in Scaling Up this compound Production for Research

Scaling up the production of this compound from laboratory-scale to quantities sufficient for extensive research and potential development faces several challenges. These challenges are common to the scale-up of many natural products and bioprocesses. worldpharmatoday.comscientificbio.comthechemicalengineer.comgenemod.netascendiacdmo.com

Key challenges include:

Process optimization and reproducibility: Ensuring that the production process, whether extraction-based or biotechnological, remains consistent and yields a high-quality product at larger volumes. worldpharmatoday.comascendiacdmo.com

Yield improvement: Optimizing the source (plant cultivation or microbial fermentation) and extraction/purification processes to maximize this compound yield.

Cost-effectiveness: Developing economically viable methods for large-scale production, considering the cost of raw materials, equipment, and processing. worldpharmatoday.com

Regulatory considerations: Meeting the necessary quality control and regulatory standards for research-grade or pharmaceutical-grade compounds. worldpharmatoday.com

Supply chain management: Ensuring a reliable and consistent supply of raw materials. worldpharmatoday.com

Prospects for overcoming these challenges lie in applying process engineering principles, implementing robust quality control measures, exploring alternative production methods like cell culture or in vitro synthesis, and potentially leveraging the biosynthetic engineering approaches mentioned earlier for more controlled and scalable production. scientificbio.comthechemicalengineer.comgenemod.net

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

Exploring the synergistic effects of this compound in combination with other bioactive compounds, including other natural products or conventional drugs, represents a promising area of research. Synergistic interactions can lead to enhanced efficacy, reduced required doses, or mitigated side effects compared to using compounds individually. frontiersin.orgnih.govjidc.orgresearchgate.netscholarsresearchlibrary.com

Future studies could investigate:

Combinations with other cardiac glycosides: Assessing whether this compound exhibits synergistic effects with other known cardiac glycosides for specific therapeutic applications.

Combinations with standard therapeutic agents: Evaluating synergistic potential with existing drugs used to treat conditions where this compound shows potential activity, such as in antiparasitic or other emerging areas. frontiersin.orgjidc.org

Research in this area could involve in vitro combination studies, followed by in vivo evaluations to identify beneficial synergistic formulations.

Q & A

Q. What are the validated protocols for isolating Asperosid from natural sources, and how can researchers optimize yield while minimizing degradation?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography). Yield optimization requires systematic testing of parameters like solvent polarity, temperature, and extraction duration, guided by Design of Experiments (DoE) principles. Stability studies under varying pH and temperature conditions are critical to prevent degradation . Validation should include spectroscopic confirmation (NMR, MS) and comparison with reference standards .

Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound, and how should controls be designed to ensure reliability?

Common assays include antioxidant (DPPH/ABTS radical scavenging), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT assay) tests. Controls must account for solvent interference (e.g., DMSO toxicity thresholds) and include positive controls (e.g., ascorbic acid for antioxidants). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) are mandatory to mitigate variability .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across literature sources?

Cross-validate findings using multiple techniques (e.g., NMR, IR, UV-Vis) and compare with databases like SciFinder or PubChem. Contradictions may arise from impurities or solvent artifacts; thus, reporting solvent systems and purification methods in detail is essential. Reproducibility checks using independently sourced reference materials are advised .

Advanced Research Questions

Q. What experimental designs are recommended to resolve conflicting bioactivity data for this compound in different cell lines or model organisms?

Employ comparative dose-response studies across multiple cell lines (e.g., cancer vs. normal cells) with standardized culture conditions. Use RNA-seq or proteomics to identify differential pathway activation. Meta-analyses of existing data can highlight confounding variables (e.g., cell passage number, serum batch effects). Transparent reporting of raw data and analytical pipelines is critical for reproducibility .

Q. How can computational approaches enhance the understanding of this compound’s mechanism of action, and what validation steps are necessary?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict target binding affinities. Validate predictions with in vitro binding assays (e.g., SPR or ITC) and gene knockout models. Cross-disciplinary collaboration with bioinformaticians ensures rigorous statistical validation of computational models .

Q. What strategies are effective for integrating multi-omics data (transcriptomics, metabolomics) to elucidate this compound’s metabolic pathways?

Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to identify perturbed pathways. Pair omics data with kinetic studies of enzyme inhibition (e.g., Michaelis-Menten assays) to confirm functional relevance. Data normalization and batch correction are critical to address technical variability. Public repositories like MetaboLights should be used for data sharing .

Methodological Guidance

  • Data Presentation : Use tables to summarize key findings (e.g., IC50 values across assays) and figures for mechanistic models. Raw data should be archived in supplementary materials with clear metadata .
  • Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve inconsistencies. Document all hypotheses tested and null results transparently .
  • Ethical Compliance : For studies involving human-derived samples, detail IRB approvals and informed consent processes in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.